molecular formula C7H14N2O B1354803 1-(3-Methylpiperazin-1-yl)ethan-1-one CAS No. 314729-14-1

1-(3-Methylpiperazin-1-yl)ethan-1-one

Cat. No.: B1354803
CAS No.: 314729-14-1
M. Wt: 142.2 g/mol
InChI Key: BRAYYCBKNOERRJ-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)ethan-1-one is an organic compound with the molecular formula C7H14N2O It is a derivative of piperazine, a heterocyclic amine, and features a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylpiperazin-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperazine with acetyl chloride or acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Step 1: 3-Methylpiperazine is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Acetyl chloride or acetic anhydride is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.

    Step 3: The reaction mixture is stirred for several hours at room temperature.

    Step 4: The product is isolated by filtration, washed, and purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Derivatives with various functional groups replacing the acetyl group.

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

1-(3-Methylpiperazin-1-yl)ethan-1-one can be compared with other piperazine derivatives, such as:

    1-(2-Methylpiperazin-1-yl)ethan-1-one: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.

    1-(4-Methylpiperazin-1-yl)ethan-1-one: Another isomer with the methyl group on the fourth position of the piperazine ring, affecting its reactivity and applications.

Uniqueness: The unique positioning of the methyl group in this compound influences its chemical reactivity and interaction with biological targets, making it distinct from other isomers and derivatives.

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAYYCBKNOERRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444252
Record name 1-(3-Methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314729-14-1
Record name 1-(3-Methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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